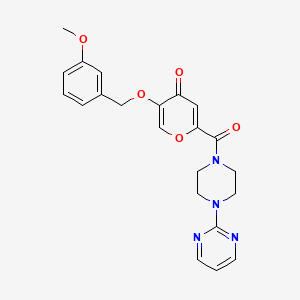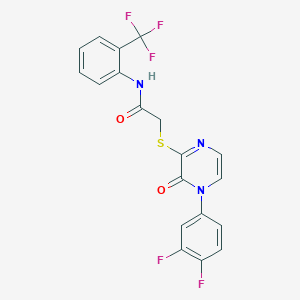
5-((3-methoxybenzyl)oxy)-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-((3-methoxybenzyl)oxy)-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one” is a complex organic molecule. It contains a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms. The molecule also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyran and pyrimidine rings, the introduction of the piperazine ring, and the attachment of the methoxybenzyl and carbonyl groups. Without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups that could potentially participate in various chemical reactions. These include the ether group linking the methoxybenzyl group to the pyran ring, the carbonyl group attached to the piperazine ring, and the nitrogen atoms in the pyrimidine and piperazine rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carbonyl group could potentially undergo reactions such as nucleophilic addition or reduction. The nitrogen atoms in the pyrimidine and piperazine rings could act as nucleophiles in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the potentially charged nitrogen atoms could impact its solubility in various solvents .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Novel compounds derived from a similar structural framework have been synthesized to explore their potential as anti-inflammatory and analgesic agents. These compounds show significant inhibitory activity against cyclooxygenase-1/2 (COX-1/COX-2), indicating their potential in the treatment of inflammation and pain (A. Abu‐Hashem et al., 2020).
Receptor Binding and Cytotoxicity Studies
- Research into pyrazolo and pyrimidine derivatives, closely related to the given compound, has been conducted to understand their binding affinity towards dopamine receptors, indicating their potential use in neurological conditions (Li Guca, 2014). Additionally, cytotoxic activities against various cancer cell lines have been studied, suggesting some derivatives could be promising candidates for cancer treatment (Ashraf S. Hassan et al., 2014).
Drug Development and Antiviral Research
- The structure has been part of the discovery and synthesis process for novel classes of non-nucleoside HIV-1 reverse transcriptase inhibitors, showcasing its relevance in antiviral drug development (D. Romero et al., 1994). This underlines the compound's potential utility in creating effective treatments for HIV.
Anticonvulsant Agent Development
- Derivatives of this chemical framework have been reported as new anticonvulsant drug candidates, highlighting their significance in neurological disorder treatments. A novel HPLC method for related substances determination in such a candidate emphasizes the ongoing research into its pharmacological properties (H. Severina et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-2-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyran-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c1-29-17-5-2-4-16(12-17)14-30-20-15-31-19(13-18(20)27)21(28)25-8-10-26(11-9-25)22-23-6-3-7-24-22/h2-7,12-13,15H,8-11,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOWSRIEWKHPIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-methoxybenzyl)oxy)-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-acetyl-1-(2,4-dichlorobenzyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-3-chlorobenzenecarboxamide](/img/structure/B2420572.png)
![N-(3-methoxybenzyl)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2420576.png)
![2-{[4-(Methylsulfanyl)-3-nitrophenyl]formamido}acetic acid](/img/structure/B2420578.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2420581.png)


![N,N'-bis[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide](/img/structure/B2420586.png)

![Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2420588.png)
![2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2420589.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2420591.png)

![4-[(biphenyl-4-ylsulfonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B2420595.png)